molecular formula C7H5Cl2F3N2 B1298554 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine CAS No. 86398-94-9

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B1298554
CAS No.: 86398-94-9
M. Wt: 245.03 g/mol
InChI Key: FYOWOHMZNWQLFG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. It is a colorless solid with a melting point of 58-60°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine. The reaction is typically carried out at a temperature of 115-120°C for 48 hours under reflux conditions . After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ethyl Acetoacetate: Reacts with this compound to form 1-(2,6-dichloro-4-(trifluoromethyl

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical reactivity and biological interactions, making it a subject of interest in both agrochemical and pharmaceutical research.

This compound is characterized by:

  • Chemical Formula : C8_{8}H5_{5}Cl2_{2}F3_{3}N\
  • Molecular Weight : 253.06 g/mol
  • Structure : The structure includes two chlorine atoms and one trifluoromethyl group attached to a phenyl ring, contributing to its unique properties.

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. In studies, derivatives of this compound demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Insecticidal Activity

The compound has shown promising results in insecticidal assays. For instance, it has been evaluated against the larvae of Tuta absoluta, where it exhibited substantial toxicity comparable to established insecticides like fipronil. The lethal concentration (LC50) values indicated strong efficacy in controlling pest populations .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells, with IC50 values indicating significant growth inhibition. These findings position it as a candidate for further investigation in cancer therapy .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, which can lead to its antimicrobial and cytotoxic effects.
  • Reactivity with Cellular Components : The trifluoromethyl group may enhance interactions with cellular membranes or proteins, altering their functions and leading to cell death or growth inhibition.

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of various aryl pyrazole derivatives against Tuta absoluta larvae revealed that this compound had an EC50 value significantly lower than many traditional insecticides, indicating its potential as a novel pest control agent .

Case Study 2: Anticancer Properties

In a comparative analysis of hydrazine derivatives against breast cancer cell lines, this compound was among the most potent compounds tested, demonstrating an IC50 value lower than that of doxorubicin in certain assays. This suggests that its mechanism may involve targeting pathways critical for cancer cell survival .

Data Summary

PropertyValue
Chemical FormulaC8_{8}H5_{5}Cl2_{2}F3_{3}N
Molecular Weight253.06 g/mol
Antimicrobial ActivityEffective against multiple strains
Insecticidal ActivityLC50 comparable to fipronil
Cytotoxicity (IC50)Lower than doxorubicin

Q & A

Basic Research Questions

Q. How can the synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios of precursors. For example, hydrazine hydrate is often used in condensation reactions with aldehydes/ketones, but impurities like ammonium chloride may require purification via recrystallization or column chromatography . Monitoring via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use IR spectroscopy to confirm hydrazine N–H stretches (~3200 cm⁻¹) and C–Cl/F vibrations. Mass spectrometry (ESI-MS) verifies molecular weight (245.03 g/mol), while NMR (¹H/¹³C) identifies substituent positions on the aromatic ring. X-ray crystallography resolves crystal packing, critical for structural validation .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies using HPLC to track degradation products (e.g., hydrazones or trifluoromethyl derivatives) under varying pH and humidity .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of pyrazole derivatives from this compound?

  • Methodological Answer : Byproducts like 3,5-dimethylpyrazoles arise from competing cyclization pathways. Optimize acid catalysis (e.g., HCl vs. H₂SO₄) and reaction time to favor regioselective indole/pyrazole formation. Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., THF for steric control) .

Q. How can computational methods predict the pharmacological activity of derivatives containing this hydrazine moiety?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or bacterial enzymes. QSAR models correlate substituent effects (e.g., electron-withdrawing Cl/CF₃ groups) with anti-inflammatory or antimicrobial activity. MD simulations evaluate stability in biological membranes .

Q. What role does this compound play in Fischer indole synthesis, and how can side reactions be suppressed?

  • Methodological Answer : The hydrazine reacts with aldehydes/ketones to form hydrazones, which undergo [3,3]-sigmatropic rearrangement under acid catalysis. Side products (e.g., 3,5-dimethylpyrazoles) are minimized by controlling protonation states (pH 3–5) and avoiding excess hydrazine. Use substituents like CF₃ to stabilize intermediates and reduce competing pathways .

Q. How do steric and electronic effects of the 2,6-dichloro-4-trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky CF₃ group hinders Pd-catalyzed couplings (e.g., Suzuki), requiring ligands like XPhos for enhanced steric tolerance. Electron-withdrawing Cl/CF₃ groups activate the aryl ring toward nucleophilic substitution but deactivate electrophilic attacks. Kinetic studies (UV-Vis monitoring) quantify rate differences .

Q. Data Contradiction Analysis

Q. Conflicting reports exist on the regioselectivity of indole formation using this hydrazine. How can these discrepancies be resolved?

  • Methodological Answer : Divergent regioselectivity (2- vs. 3-substituted indoles) arises from solvent polarity and acid strength. For example, HCl in ethanol favors 2-substitution via protonation at N1, while acetic acid promotes 3-substitution through alternative protonation sites. Validate via isotopic labeling (¹⁵N NMR) .

Q. Why do some studies report high antimicrobial activity for derivatives, while others observe negligible effects?

  • Methodological Answer : Bioactivity depends on substituent orientation and lipophilicity. Derivatives with para-substituted electron-withdrawing groups show enhanced membrane penetration (logP >3), while ortho-substituted analogs face steric hindrance. Use standardized MIC assays (e.g., against S. aureus and E. coli) under consistent inoculum sizes .

Q. Methodological Tables

Parameter Optimization Strategy Relevant Evidence
Reaction TemperatureReflux (80–100°C) for faster kinetics
Solvent ChoiceEthanol for solubility; THF for steric control
Purification MethodColumn chromatography (SiO₂, hexane/EtOAc)
Stability MonitoringHPLC tracking of hydrazone degradation

Properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWOHMZNWQLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350838
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86398-94-9
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86398-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) was dissolved with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55-60° C. The solution thus obtained was cooled to 0-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-colored solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonia solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g) m.p. 54-56° C., in the form of a colorless crystalline solid.
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) (described in U.S. Pat. No. 3,850,955) was dissolved, with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55°-60° C. The solution thus obtained was cooled to 0°-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-coloured solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonium hydroxide solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g), m.p. 54°-56° C., in the form of a colourless crystalline solid. By proceeding in a similar manner, but replacing the 2,6-dichloro-4-trifluoromethylaniline by 2-chloro-4-trifluoromethylaniline (described in U.S. Pat. No. 3,850,955), there was prepared:
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

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